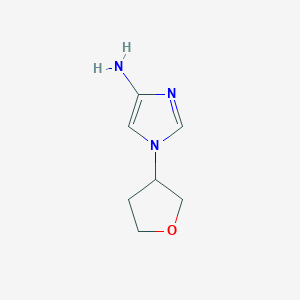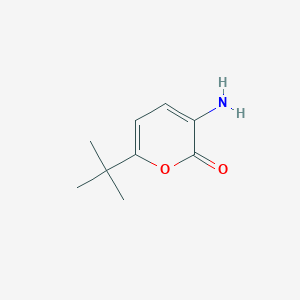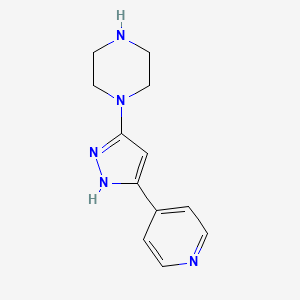
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid is a compound that features a thiophene ring, a phenyl group, and a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid, often involves multicomponent reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mecanismo De Acción
The mechanism of action of (2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the carbonyl and amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group at a different position.
Uniqueness
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid is unique due to its specific combination of a thiophene ring, phenyl group, and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H13NO3S |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Clave InChI |
VSMYIRFIBDUAEA-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 |
Solubilidad |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)


